Rosuvastatin synthesis involves multiple steps starting from isobutyryl acetonitrile, 4-fluorobenzaldehyde and carbamide as raw materials. The key steps include cyclization, oxidation, substitution, and reduction reactions. [] The calcium salt, the form commonly used in medication, is synthesized from tert-butyl (E)-(6-{2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}-(4R,6S)-2,2-dimethyl[1,3]dioxin-4-yl)acetate. This process involves reaction with an acid, followed by treatment with an alkali metal hydroxide (ex. sodium hydroxide), pH adjustment with hydrochloric acid, and finally, addition of a water-soluble calcium salt to obtain Rosuvastatin calcium. [, ]
The synthesis of rosuvastatin and its intermediates involves a variety of chemical reactions, including:* Cyclization: Formation of the pyrimidine ring from isobutyryl acetonitrile, 4-fluorobenzaldehyde, and carbamide. []* Oxidation: Conversion of an alcohol group to an aldehyde group in one of the intermediates. []* Substitution: Introduction of the N-methyl-N-(methylsulfonyl)amino group onto the pyrimidine ring. []* Reduction: Conversion of an aldehyde group to an alcohol group in one of the intermediates. []* Hydrolysis: Removal of protecting groups and formation of the final compound. []* Salt formation: Reaction with calcium salts to produce the pharmaceutically relevant calcium salt form. []
Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. [, , , ] By inhibiting this enzyme, rosuvastatin reduces the production of mevalonate, a precursor to cholesterol. This leads to decreased intracellular cholesterol levels, upregulation of LDL receptors on the surface of liver cells, and ultimately a reduction in circulating LDL cholesterol levels.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: